2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
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Overview
Description
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with multiple functional groups, including hydroxy, methyl, and azo groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazones, Dowtherm A, and dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azo groups may produce corresponding amines.
Scientific Research Applications
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo groups.
Mechanism of Action
The mechanism of action of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE involves its interaction with molecular targets and pathways. The compound’s functional groups, such as hydroxy and azo groups, play a crucial role in its biological and chemical activities. For instance, the azo groups can undergo reduction to form amines, which may interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: A similar compound with a pyridone moiety and azo groups.
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-(phenyldiazenyl)phenyl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Another compound with two azo groups and a pyridine core.
Properties
CAS No. |
72765-55-0 |
---|---|
Molecular Formula |
C23H19N6O2.C4H5O5 C27H24N6O7 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C23H18N6O2.C4H6O5/c1-16-20(22(30)24-23(31)21(16)29-14-6-3-7-15-29)28-27-19-12-10-18(11-13-19)26-25-17-8-4-2-5-9-17;5-2(4(8)9)1-3(6)7/h2-15H,1H3,(H-,24,25,27,30,31);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
CVCMSDGQKGXYDG-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
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